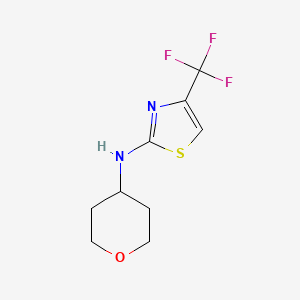

![molecular formula C14H19N7 B6453751 N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine CAS No. 2548982-53-0](/img/structure/B6453751.png)

N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine” is a novel series of (6-aminopyridin-3-yl) (4- (pyridin-2-yl)piperazin-1-yl) methanone derivatives .

Synthesis Analysis

The synthesis of this compound involves a series of steps. The compound was designed and synthesized as part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative .Chemical Reactions Analysis

The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It has also been identified as a selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist .Future Directions

Mechanism of Action

Target of Action

The primary target of N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern. The compound’s interaction with this bacterium is crucial for its anti-tubercular activity.

Mode of Action

This compound interacts with Mycobacterium tuberculosis H37Ra, leading to significant inhibitory effects . The compound’s mode of action involves binding to the bacterium and disrupting its normal functions, thereby inhibiting its growth and proliferation.

Biochemical Pathways

It is known that the compound interferes with the normal functioning of mycobacterium tuberculosis h37ra . This disruption leads to downstream effects that inhibit the bacterium’s growth and proliferation.

Pharmacokinetics

The compound has been found to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that the compound has good bioavailability and can reach its target in effective concentrations.

Result of Action

The result of this compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth and proliferation . This leads to a decrease in the bacterium’s population, thereby helping to control the spread and severity of tuberculosis.

Properties

IUPAC Name |

N,N-dimethyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7/c1-19(2)12-3-4-13(18-17-12)20-7-9-21(10-8-20)14-11-15-5-6-16-14/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEYOESVNXLIQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

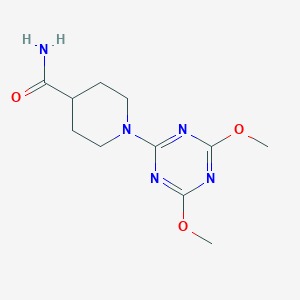

![5-bromo-2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile](/img/structure/B6453674.png)

![1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B6453685.png)

![5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6453692.png)

![2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6453708.png)

![4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6453709.png)

![4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6453724.png)

![1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-2-carboxamide](/img/structure/B6453732.png)

![N,N,4-trimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6453735.png)

![N,N,6-trimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6453743.png)

![N,N-dimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6453765.png)

![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine](/img/structure/B6453770.png)

![3-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6453776.png)